N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1H-indole-2-carboxamide
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Overview
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1H-indole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole moiety with an indane scaffold, which contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indane Scaffold: The indane scaffold can be synthesized starting from 5,6-dimethoxyindanone. This compound is often prepared via the reduction of 5,6-dimethoxy-1-indanone using reducing agents such as sodium borohydride.
Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Coupling Reaction: The final step involves coupling the indane scaffold with the indole moiety. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the indane scaffold. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the indane scaffold. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The indole moiety can participate in electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.
Reduction: Conversion of ketones to alcohols.
Substitution: Introduction of nitro or halogen groups on the indole ring.
Scientific Research Applications
Chemistry
In chemistry, N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its indole moiety is known to interact with serotonin receptors, making it a candidate for studying neurological pathways.
Medicine
In medicine, the compound’s potential as a therapeutic agent is explored. Its structure suggests it could have activity against certain diseases, particularly those involving the central nervous system.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to serotonin receptors, potentially modulating neurotransmitter activity. The compound may also interact with other receptors or enzymes, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-1-indanone: A precursor in the synthesis of the target compound.
Indole-2-carboxamide: Shares the indole moiety but lacks the indane scaffold.
N-(2,3-dihydro-1H-inden-1-yl)-1H-indole-2-carboxamide: Similar structure but without the methoxy groups.
Uniqueness
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1H-indole-2-carboxamide is unique due to the presence of both the indane scaffold and the indole moiety, along with the methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20N2O3 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-10-12-7-8-16(14(12)11-19(18)25-2)22-20(23)17-9-13-5-3-4-6-15(13)21-17/h3-6,9-11,16,21H,7-8H2,1-2H3,(H,22,23) |
InChI Key |
ZZNJCJFXTWERMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)C3=CC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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